1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Alsaedi et al. (2019) focused on the synthesis of novel pyrazolo[1,5-a]pyrimidine ring systems incorporating phenylsulfonyl moieties. These compounds demonstrated antimicrobial activities that exceeded those of reference drugs, indicating their potential in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Utility in Heterocyclic Synthesis
Fadda et al. (2012) explored the utility of enaminonitriles in the synthesis of various heterocyclic derivatives, including pyrazole, pyridine, and pyrimidine. These compounds were characterized by their spectral data, underscoring the versatility of pyrazole derivatives in synthesizing diverse heterocyclic compounds (Fadda, Etman, El-Seidy, & Elattar, 2012).
Polarographic Behaviour Study
The polarographic reduction of arylazo pyrazoles, including 1-phenyl-3-amino-4-arylazo-pyrazole-5-one, was examined by Ravindranath, Ramadas, and Brahmaji Rao (1983). Their study provides insights into the electrochemical properties of these compounds, useful in analytical chemistry (Ravindranath, Ramadas, & Brahmaji Rao, 1983).
Tandem Reaction Synthesis
Zhu et al. (2011) described a tandem reaction strategy for synthesizing dihydropyrazole and its utility in preparing 3,3-diarylacrylonitrile. This method highlights the synthetic utility of pyrazole derivatives in organic chemistry (Zhu, Wen, Yin, Hong, Lu, & Wang, 2011).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of antifungal agents
Mode of Action
Related compounds have been shown to interrupt electron transport in the mitochondrial respiratory chain, preventing the production of adenosine triphosphate (atp), a vital energy source for fungi
Biochemical Pathways
Based on the potential mode of action, it’s likely that this compound affects the mitochondrial respiratory chain, leading to an energy deficit in the targeted organisms . The downstream effects could include inhibited growth and eventual death of the organisms.
Result of Action
If this compound acts similarly to related compounds, it could lead to an energy deficit in targeted organisms, inhibiting their growth and potentially leading to their death .
Properties
IUPAC Name |
2,5-dimethyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-8-11(16(2)15-9)13(17)14-10-6-4-5-7-12(10)20(3,18)19/h4-8H,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPFMEWZKOFKCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.